Ethyl 2-chloro-6-methoxyisonicotinate
Overview
Description
Ethyl 2-chloro-6-methoxyisonicotinate is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of isonicotinic acid, characterized by the presence of a chloro group at the second position and a methoxy group at the sixth position on the pyridine ring, along with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-6-methoxyisonicotinate typically involves the esterification of 2-chloro-6-methoxyisonicotinic acid. The reaction can be carried out using ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The final product is often obtained through distillation and crystallization techniques to ensure high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 2-amino-6-methoxyisonicotinate derivatives.
Oxidation: Formation of 2-chloro-6-methoxyisonicotinic acid.
Reduction: Formation of 2-chloro-6-methoxyisonicotinyl alcohol.
Scientific Research Applications
Ethyl 2-chloro-6-methoxyisonicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-tubercular agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-6-methoxyisonicotinate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chloro and methoxy groups on the pyridine ring can influence the compound’s binding affinity and specificity towards these targets. The ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-chloro-6-methylisonicotinate: Similar structure but with a methyl group instead of a methoxy group.
Methyl 2-chloro-6-methoxyisonicotinate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-chloroisonicotinate: Lacks the methoxy group, making it less sterically hindered.
Uniqueness: this compound is unique due to the presence of both chloro and methoxy substituents on the pyridine ring, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 2-chloro-6-methoxypyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-7(10)11-8(5-6)13-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSXCXUUDCONKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248348 | |
Record name | Ethyl 2-chloro-6-methoxy-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106719-08-8 | |
Record name | Ethyl 2-chloro-6-methoxy-4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106719-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-chloro-6-methoxy-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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